molecular formula C14H17ClN2OS B1402949 2-Chloro-N-(3-cyano-4,5,6,7,8,9-hexahydrocycloocta-[b]thien-2-yl)propanamide CAS No. 1365962-26-0

2-Chloro-N-(3-cyano-4,5,6,7,8,9-hexahydrocycloocta-[b]thien-2-yl)propanamide

Cat. No. B1402949
M. Wt: 296.8 g/mol
InChI Key: OPGCHVJYXDQBRZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

  • Synonyms : Also known as 2-Chloro-N-(3-cyano-4,5,6,7,8,9-hexahydrocycloocta[b]thien-2-yl)acetamide .

Synthesis Analysis

The synthesis of this compound involves specific reactions and reagents. One notable method is the cyanoacetylation of amines , which can yield derivatives of 2-oxopyridine .


Molecular Structure Analysis

The molecular structure of 2-Chloro-N-(3-cyano-4,5,6,7,8,9-hexahydrocycloocta-[b]thien-2-yl)propanamide consists of a cycloocta[b]thien-2-yl moiety attached to a propanamide group. The chlorine atom and cyano group further modify the structure .

Scientific Research Applications

Herbicidal Activity

Compounds structurally related to the one have been synthesized and evaluated for their herbicidal activity. For example, N-(7-chloro-5-ethoxy-2H-[1,2,4]thiadiazolo[2,3-a]pyrimidin-2-ylidene)-2-(2,4-dichlorophenoxy)propanamide was synthesized and found effective in herbicidal applications, showcasing the potential agricultural benefits of such compounds (Liu et al., 2007).

Antimicrobial Properties

Arylsubstituted halogen(thiocyanato)amides, including those with acetylphenyl fragments, have been synthesized and their antimicrobial properties investigated. These compounds demonstrated antibacterial and antifungal activities, suggesting the relevance of such structures in developing new antimicrobial agents (Baranovskyi et al., 2018).

Synthesis and Biological Activity

Research into the synthesis of azoles incorporating a sulfonamide moiety as anticonvulsant agents indicates the potential therapeutic applications of structurally similar compounds. Certain synthesized compounds showed protection against induced convulsion, highlighting the medical research implications of these chemical structures (Farag et al., 2012).

properties

IUPAC Name

2-chloro-N-(3-cyano-4,5,6,7,8,9-hexahydrocycloocta[b]thiophen-2-yl)propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17ClN2OS/c1-9(15)13(18)17-14-11(8-16)10-6-4-2-3-5-7-12(10)19-14/h9H,2-7H2,1H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPGCHVJYXDQBRZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1=C(C2=C(S1)CCCCCC2)C#N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17ClN2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-N-(3-cyano-4,5,6,7,8,9-hexahydrocycloocta-[b]thien-2-yl)propanamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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